N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:
- Position 2: A furan-2-yl moiety, contributing π-π stacking interactions in biological systems.
- Position 5: A dimethylaminopropylamine side chain, enhancing solubility through its basic tertiary amine.
The dimethylaminopropyl chain may improve pharmacokinetic properties, such as membrane permeability and aqueous solubility, compared to simpler alkyl or aryl amines .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-22(2)11-4-10-20-17-18(21-16(26-17)15-5-3-12-25-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOQBBGKBEENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-furan-2-yl-1,3-oxazole in the presence of a base to form the sulfonylated oxazole intermediate. This intermediate is then reacted with N-[3-(dimethylamino)propyl]amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as OVCAR-8 and NCI-H40 .
Case Study: Anticancer Efficacy
A study involving a series of oxazolamines demonstrated that modifications in the side chains significantly affected their potency against cancer cells. The introduction of the dimethylamino group and fluorinated sulfonamide moiety was found to enhance the anticancer activity, suggesting that the specific structural features of this compound may similarly confer beneficial effects in targeting cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Compounds containing furan and sulfonamide groups have been associated with antibacterial effects against a range of pathogens. The presence of the fluorinated benzene sulfonyl group is believed to enhance the compound's ability to interact with bacterial targets, thus improving its efficacy as an antimicrobial agent.
Case Study: Antimicrobial Studies
Research on structurally related compounds has indicated promising results against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Oxazole Ring : This involves cyclization reactions between appropriate precursors.
- Introduction of Functional Groups : The dimethylamino and sulfonamide groups are added through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and its closest analogs identified in the literature:
Physicochemical and Pharmacokinetic Implications
Sulfonyl Group Variations: The 4-fluorobenzenesulfonyl group in the target compound offers a balance of electron-withdrawing effects and metabolic resistance compared to the 4-chloro analog . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding affinity.
Amine Side Chain Modifications: The dimethylaminopropyl chain provides a basic tertiary amine (pKa ~8–9), enhancing water solubility at physiological pH. In contrast, the 4-fluorophenyl group in the analog introduces aromaticity, which may improve target interaction but reduce solubility.
Heterocyclic Core Differences :
- Replacing oxazole with thiazole (as in ) introduces a sulfur atom, which may alter electronic distribution and binding kinetics. Thiazoles often exhibit stronger dipole moments, influencing protein-ligand interactions.
Biological Activity
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a dimethylamino group and a fluorobenzenesulfonyl moiety, positions it as a candidate for various biological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20FN3O4S |
| CAS Number | 862793-93-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to form interactions with enzyme active sites or receptor binding sites. The fluorobenzenesulfonyl group is known to participate in strong hydrogen bonding, which can stabilize interactions with target proteins, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study on related Schiff bases demonstrated moderate antifungal activity against Candida species, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL . This suggests that the compound could be effective against resistant strains of fungi.
Anticancer Potential
In vitro studies have shown that compounds within this chemical class may inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural motifs have been evaluated for their effects on protein kinases involved in cancer progression. The modulation of these pathways could lead to significant anticancer effects .
Case Studies and Research Findings
- Antifungal Activity : A recent study synthesized new derivatives related to this compound and tested them against Candida albicans, revealing promising antifungal activity. The mechanism involved targeting key enzymes necessary for fungal survival .
- Cytotoxicity Assessments : The cytotoxic effects of the compound were evaluated on several human cancer cell lines. Results indicated that it could induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Molecular docking studies suggest that the compound interacts effectively with topoisomerase IV and dihydrofolate reductase, both critical targets in cancer therapy. These interactions could inhibit essential cellular processes, leading to reduced cell viability in tumor cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Antifungal | Candida albicans | Moderate (MIC 62.5 µg/mL) |
| Anticancer | Various cancer cell lines | Induces apoptosis |
| Enzyme Inhibition | Topoisomerase IV, Dihydrofolate reductase | Significant interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
